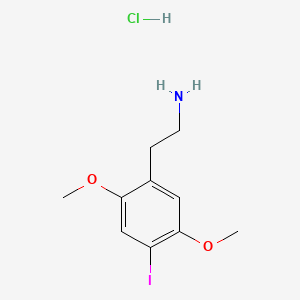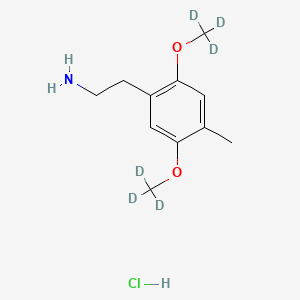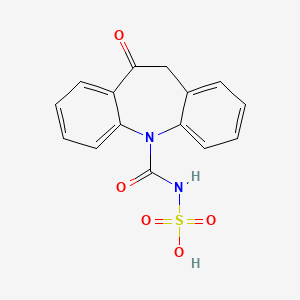
Oxcarbazepine N-Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its pharmacologically active metabolite, 10-monohydroxy derivative (MHD) . This step is mediated by cytosolic arylketone reductases . MHD is eliminated by conjugation with glucuronic acid . Minor amounts (4% of the dose) are oxidized to the pharmacologically inactive dihydroxy derivative (DHD) .Molecular Structure Analysis
The molecular formula of Oxcarbazepine N-Sulfate is C15H12N2O5S . It has a molecular weight of 332.33 . Oxcarbazepine N-Sulfate contains a total of 37 bonds; 25 non-H bonds, 16 multiple bonds, 1 rotatable bond, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 ketone (aromatic), and 1 urea (-thio) .Chemical Reactions Analysis
Oxcarbazepine and its pharmacologically active metabolite, MHD, exert antiepileptic activity by blocking voltage-dependent sodium channels in the brain . The reduction of the keto-group of oxcarbazepine is enantioselective, with a predominance of S-MHD (80%) to R-MHD (20%) based on the area under the concentration-time curve (AUC) values in human plasma .Physical And Chemical Properties Analysis
Oxcarbazepine is rapidly absorbed with Tmax values of 3–6 h and with a bioavailability of 100% . The volume of distribution of its pharmacologically active metabolite, 10-monohydroxy derivative (MHD), is 0.75 L/kg . The protein binding of 10-hydroxycarbazepine is 40%, while that of oxcarbazepine it is 60% .Wissenschaftliche Forschungsanwendungen
Antiepileptic Activity
Oxcarbazepine and its pharmacologically active metabolite, 10-monohydroxy derivative (MHD), have been shown to exert antiepileptic activity by blocking voltage-dependent sodium channels in the brain . This makes it a valuable drug in the treatment of partial seizures in adults and children .
Mood Stabilizing Drug
Oxcarbazepine is also recognized as an important mood stabilizing drug . This makes it useful in the treatment of certain mood disorders, providing another significant application in the field of psychiatry .
Pharmacokinetics Research
The study of the pharmacokinetics of Oxcarbazepine provides valuable insights into its absorption, distribution, metabolism, and excretion . For instance, it is known that Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to MHD, which is responsible for the pharmacological effect of the drug .
Drug-Drug Interaction Studies
Compared with antiepileptic drugs such as carbamazepine, phenytoin, and phenobarbital, Oxcarbazepine has a low propensity for drug-drug interactions . This makes it a safer option in polytherapy, where the patient is on multiple medications .
Development of New Analytical Methods
The development and validation of new analytical methods for the quantification of Oxcarbazepine is another significant area of research . These methods are essential for quality control and assurance in the pharmaceutical industry .
Formulation and Drug Delivery Research
Research is also being conducted into the formulation and drug delivery of Oxcarbazepine . This includes the development of sustained-release tablets and other dosage forms to improve patient compliance and therapeutic outcomes .
Safety And Hazards
Oxcarbazepine N-Sulfate may cause serious eye irritation and is harmful if swallowed . It is highly flammable . In case of eye contact, it is recommended to rinse immediately with plenty of water for at least 15 minutes and get medical attention . If swallowed, rinse mouth with water and consult a physician .
Zukünftige Richtungen
There is ongoing research to modify the release profile of Oxcarbazepine by formulating it as a bilayer tablet using direct compression method with dual compression . This could potentially improve patient compliance, maintain uniform drug levels, reduce dose and side effects, and increase the safety margin of potent drugs .
Eigenschaften
IUPAC Name |
(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)sulfamic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c18-14-9-10-5-1-3-7-12(10)17(15(19)16-23(20,21)22)13-8-4-2-6-11(13)14/h1-8H,9H2,(H,16,19)(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUUBMUNUJEFKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676089 |
Source


|
| Record name | (10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl)sulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxcarbazepine N-Sulfate | |
CAS RN |
1159977-54-4 |
Source


|
| Record name | (10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl)sulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate](/img/structure/B564501.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)

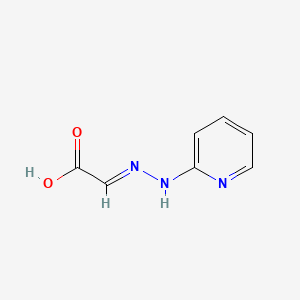
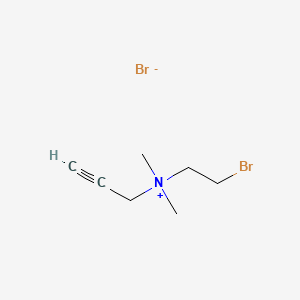

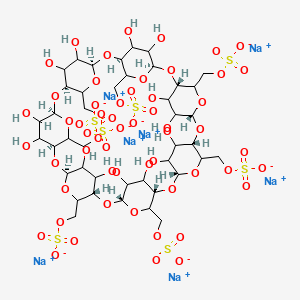
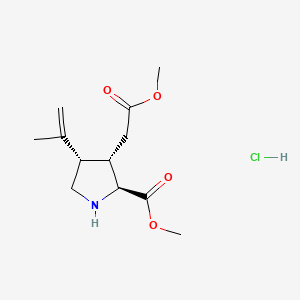
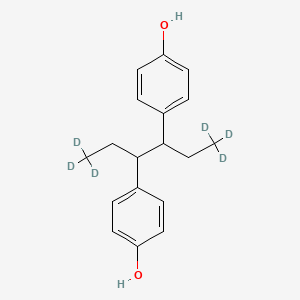
![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15,16-hexol](/img/structure/B564516.png)
